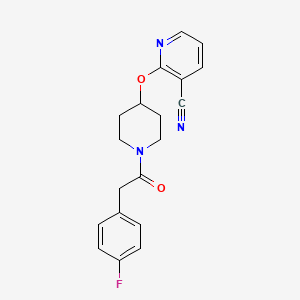

2-((1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c20-16-5-3-14(4-6-16)12-18(24)23-10-7-17(8-11-23)25-19-15(13-21)2-1-9-22-19/h1-6,9,17H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUQQCWRBDWMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a novel chemical entity that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 300.35 g/mol. The structure includes a piperidine ring, a fluorophenyl group, and a nicotinonitrile moiety, which contribute to its pharmacological properties.

Target Interaction

The compound primarily interacts with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. Piperidine derivatives are known for their diverse pharmacological effects, which can range from analgesic to antipsychotic activities.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways:

- Neurotransmitter Modulation : It likely affects dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.

- Cell Proliferation : Preliminary studies suggest potential anticancer properties, possibly through the induction of apoptosis in cancer cells .

Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound show promise against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective bactericidal activity against both Gram-positive and Gram-negative bacteria, with specific attention to resistant strains .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines. For example:

- IC50 Values : The compound showed an IC50 value of approximately 250 µg/mL against A549 (lung cancer) cell lines, indicating moderate potency compared to standard chemotherapeutics such as doxorubicin .

Case Study 1: Anticancer Efficacy

A study published in Nature investigated the effects of similar piperidine derivatives on human cancer cell lines. The findings suggested that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antibacterial activity of related compounds. The results indicated that piperidine derivatives could effectively inhibit biofilm formation in Staphylococcus aureus, suggesting their utility in treating biofilm-associated infections .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies indicate favorable absorption characteristics and moderate metabolic stability, which are essential for effective drug formulation.

Scientific Research Applications

Chemical Structure and Synthesis

This compound consists of several functional groups, including a piperidine ring, an acetyl group, and a nicotinonitrile moiety. The presence of the 4-fluorophenyl group enhances its lipophilicity, which may influence its solubility and reactivity in biological systems. The synthesis typically involves multi-step organic reactions that can include acylation and cyclization methods to achieve high yields and purity.

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds resembling this structure have shown effectiveness against various pathogens. For instance, derivatives have demonstrated antimicrobial properties against Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Preliminary studies suggest that this compound may possess selective cytotoxicity towards certain cancer cell lines, indicating potential for development as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways, such as acetylcholinesterase, which is relevant in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in the Egyptian Journal of Chemistry examined the antimicrobial efficacy of related compounds. The findings indicated that modifications to the piperidine ring significantly enhanced antimicrobial potency against gram-positive bacteria. This suggests that the structural features of 2-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile could be optimized for improved activity against specific pathogens.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into effective anticancer agents. The mechanism of action is hypothesized to involve interference with cellular processes leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Research Implications

The comparison highlights:

Halogen Effects : Fluorine’s small size and electronegativity optimize target binding, while bulkier halogens (Cl, Br) may trade affinity for solubility challenges.

Heterocyclic Moieties: Quinazolinone incorporation aligns with kinase inhibitor design, suggesting a promising route for further optimization.

Structural Stability : Discontinued analogs underscore the importance of balanced lipophilicity and metabolic stability in drug design .

This analysis provides a foundation for rational modifications to improve pharmacological profiles, leveraging substituent-specific effects. Future work should prioritize experimental validation of these hypotheses.

Q & A

Basic: What are the established synthetic routes for synthesizing 2-((1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile?

The synthesis typically involves:

- Step 1 : Formation of the piperidine core via nucleophilic substitution or reductive amination. For example, coupling 4-fluorophenylacetyl chloride with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) .

- Step 2 : Functionalization of the nicotinonitrile moiety through SNAr (nucleophilic aromatic substitution) or cross-coupling reactions.

- Step 3 : Purification via column chromatography or recrystallization, with yields ranging from 67% to 81% depending on reaction optimization .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

- Design of Experiments (DoE) : Use statistical models to test variables (temperature, solvent polarity, catalyst loading). For example, flow-chemistry setups allow precise control over reaction parameters, reducing side-product formation .

- Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps.

- Real-Time Monitoring : Employ inline NMR or FTIR to track intermediates and adjust conditions dynamically .

Basic: What spectroscopic techniques are used for structural characterization?

- 1H/13C NMR : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm) and fluorophenyl group (δ 7.0–7.5 ppm) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretching at ~2200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced: How to resolve discrepancies in NMR data during characterization?

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon environments .

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility in the piperidine ring .

Basic: What safety precautions are critical during synthesis?

- Handling Nitriles : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal.

- Thermal Hazards : Monitor exothermic reactions (e.g., acetylations) with temperature probes .

Advanced: What computational methods predict the compound’s biological interactions?

- Molecular Docking : Use AutoDock Vina to model binding with targets (e.g., kinases or GPCRs).

- NBO Analysis : Study charge transfer and stabilization energies of the fluorophenyl-nicotinonitrile system .

- MD Simulations : Simulate solvation effects and conformational dynamics in aqueous/PBS buffers .

Advanced: How to achieve regioselective functionalization of the nicotinonitrile ring?

- Directing Groups : Install temporary groups (e.g., boronic esters) to guide cross-coupling at specific positions .

- Microwave-Assisted Synthesis : Enhance selectivity in SNAr reactions by controlling microwave power and time .

Basic: What purification methods are effective for isolating the final product?

- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .

Advanced: How to analyze the reaction mechanism for unexpected byproducts?

- Kinetic Profiling : Use stopped-flow techniques to identify intermediates in multi-step syntheses .

- Isotope Labeling : Track 18O or 2H in hydrolysis or elimination steps.

- LC-MS/MS : Detect low-abundance byproducts and propose fragmentation pathways .

Advanced: What strategies address solubility challenges in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.